

5-Benzylhydantoin: A Heterocyclic Core for Drug Discovery

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Compound of Interest

Compound Name: 5-Benzylhydantoin

Cat. No.: B043465

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylhydantoin is a heterocyclic organic compound belonging to the hydantoin class. Hydantoins are five-membered rings containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5-position of the hydantoin ring imparts specific physicochemical and biological properties that make it a molecule of significant interest in medicinal chemistry and drug development.^[1] This technical guide provides a comprehensive overview of **5-benzylhydantoin**, including its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of **5-benzylhydantoin** are crucial for its handling, formulation, and pharmacokinetic profile. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	5-benzylimidazolidine-2,4-dione	
CAS Number	3530-82-3	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	190.20 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	188-189 °C	[2]
Solubility	Soluble in methanol and dimethyl sulfoxide (DMSO); Limited solubility in water.	[1][2]
pKa (estimated)	8.5 - 9.5 (for the N-H protons)	
LogP (estimated)	The presence of the benzyl group increases lipophilicity compared to the parent hydantoin.	[1]

Synthesis of 5-Benzylhydantoin

The most common and efficient method for the synthesis of 5-substituted hydantoins, including **5-benzylhydantoin**, is the Bucherer-Bergs reaction.[3] This multicomponent reaction involves the condensation of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-Benzylhydantoin

This protocol is adapted from the synthesis of a similar compound, 5-methyl-5-benzyl hydantoin.[4]

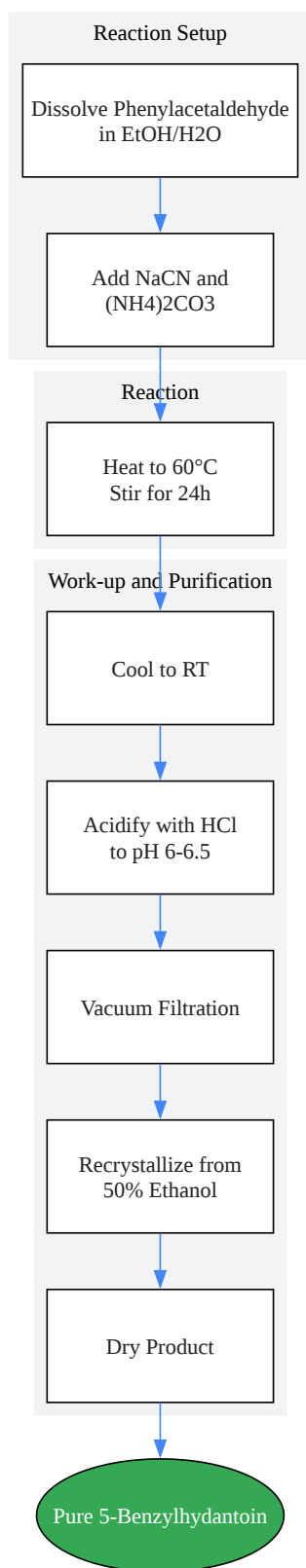
Materials:

- Phenylacetaldehyde
- Sodium cyanide (NaCN)
- Ammonium carbonate ((NH₄)₂CO₃)
- Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetaldehyde (0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).
- To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to 60°C and stir vigorously for 24 hours. The mixture may become viscous.
- After 24 hours, cool the reaction mixture to room temperature.
- In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5. This will cause the product to precipitate.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the resulting crystalline solid by vacuum filtration.
- Recrystallize the crude product from 50% ethanol to obtain pure **5-benzylhydantoin**.
- Dry the purified crystals in a vacuum oven.

Synthesis Workflow



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Caption: Workflow for the Bucherer-Bergs synthesis of **5-benzylhydantoin**.

Biological Activities and Potential Applications

5-Benzylhydantoin and its derivatives have been investigated for a range of biological activities, positioning them as a versatile scaffold for drug development.

Antibacterial Activity

5-Benzylhydantoin has demonstrated inhibitory effects against bacterial growth.^[1] It has shown notable in vitro activity against *Salmonella typhi*, the causative agent of typhoid fever.

Organism	Assay	Activity	Reference(s)
<i>Salmonella typhi</i>	Enzyme Assay	MIC: 0.001 - 1 mM	^[1]

Anticonvulsant Activity

The hydantoin core is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example. While specific quantitative data for **5-benzylhydantoin** is limited, various substituted **5-benzylhydantoins** have been synthesized and screened for anticonvulsant activity, showing potential in preventing maximal electroshock-induced seizures in animal models.^[3]

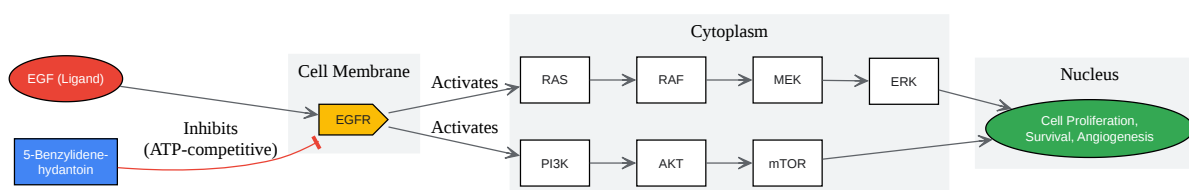
Anticancer Potential: EGFR Inhibition

Derivatives of the hydantoin scaffold, particularly 5-benzylidenehydantoins, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).^[5] EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of several cancers. Inhibition of EGFR kinase activity is a validated strategy in oncology. While the following data is for derivatives, it highlights the potential of the **5-benzylhydantoin** scaffold in this area.

Compound	Cell Line	Assay	IC ₅₀	Reference(s)
5-benzylidene-hydantoin derivative	A431 (human epidermoid carcinoma)	EGFR Autophosphorylation	Not specified	[5]
Thiohydantoin derivative 4c	-	EGFR Kinase Inhibition	90 nM	[6]
Thiohydantoin derivative 4e	-	EGFR Kinase Inhibition	107 nM	[6]

Mechanism of Action: EGFR Signaling Pathway

5-Benzylidene-hydantoin derivatives are proposed to exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, 5-benzylidene-hydantoin inhibitors block autophosphorylation and the subsequent activation of these downstream pathways, leading to an antiproliferative effect.



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Caption: EGFR signaling pathway and the inhibitory action of 5-benzylidene-hydantoin.

Experimental Protocols for Biological Assays

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the antibacterial susceptibility of a compound.^{[7][8]}

Materials:

- **5-Benzylhydantoin**
- Bacterial strain (e.g., *Salmonella typhi*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator (37°C)

Procedure:

- **Compound Preparation:** Prepare a stock solution of **5-benzylhydantoin** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve the desired concentration range (e.g., from 1024 µg/mL to 0.5 µg/mL).
- **Inoculum Preparation:** Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.

- **Reading Results:** After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **5-benzylhydantoin** that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

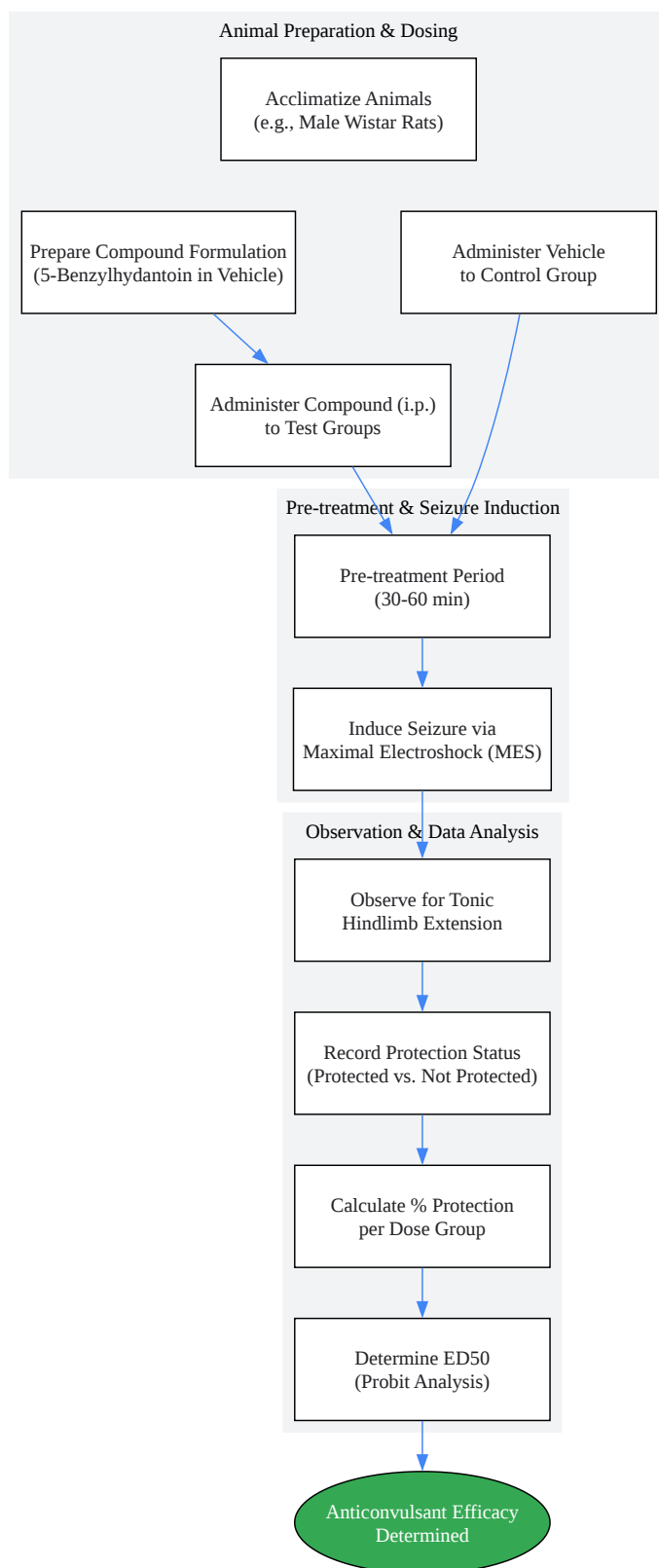
Materials:

- Test animals (e.g., male Wistar rats or ICR mice)
- **5-Benzylhydantoin** formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
- Electroshock apparatus with corneal electrodes
- Saline solution

Procedure:

- **Animal Dosing:** Administer **5-benzylhydantoin** intraperitoneally (i.p.) to a group of animals at various doses. A control group receives only the vehicle.
- **Pre-treatment Time:** Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
- **MES Induction:** Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes wetted with saline.
- **Observation:** Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
- **Endpoint:** The endpoint is the protection against tonic hindlimb extension. The percentage of protected animals at each dose is calculated.
- **Data Analysis:** The median effective dose (ED_{50}), the dose that protects 50% of the animals from the seizure endpoint, can be calculated using probit analysis.

Experimental Workflow for In Vivo Anticonvulsant Screening



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Caption: Workflow for the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion

5-Benzylhydantoin is a heterocyclic compound with a versatile profile. Its established synthesis via the Bucherer-Bergs reaction and its demonstrated biological activities, including antibacterial and potential anticonvulsant and anticancer properties, make it a valuable scaffold for medicinal chemistry. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of **5-benzylhydantoin** and its derivatives. Further quantitative studies are warranted to fully elucidate its pharmacokinetic profile and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.

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